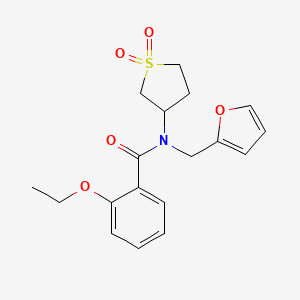![molecular formula C18H20ClNO3S2 B12129652 Ethyl 2-{3-[(2-chlorophenyl)sulfanyl]propanamido}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12129652.png)
Ethyl 2-{3-[(2-chlorophenyl)sulfanyl]propanamido}-4,5-dimethylthiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-{3-[(2-chlorophenyl)sulfanyl]propanamido}-4,5-dimethylthiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an ethyl ester group, a chlorophenyl sulfanyl group, and a propanamido group attached to the thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{3-[(2-chlorophenyl)sulfanyl]propanamido}-4,5-dimethylthiophene-3-carboxylate can be achieved through a multi-step process involving the following key steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using a cyclization reaction involving a suitable precursor, such as a 1,4-diketone, in the presence of sulfur sources like elemental sulfur or sulfur-containing reagents.
Introduction of the Chlorophenyl Sulfanyl Group: The chlorophenyl sulfanyl group can be introduced through a nucleophilic substitution reaction using a chlorophenyl thiol and an appropriate leaving group on the thiophene ring.
Attachment of the Propanamido Group: The propanamido group can be attached via an amide coupling reaction using a suitable amine and a carboxylic acid derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-{3-[(2-chlorophenyl)sulfanyl]propanamido}-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorophenyl sulfanyl group or to reduce the amide group to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl sulfanyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or dechlorinated products.
Substitution: New thiophene derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It can be explored for its potential as a drug candidate due to its unique structural features and potential biological activities.
Biological Studies: The compound can be used in studies to understand its interactions with biological targets, such as enzymes or receptors.
Chemical Biology: It can serve as a probe to study biochemical pathways and mechanisms.
Industrial Applications: The compound may find use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of ethyl 2-{3-[(2-chlorophenyl)sulfanyl]propanamido}-4,5-dimethylthiophene-3-carboxylate would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may interact with receptors to modulate their activity.
Pathway Interference: The compound could interfere with specific biochemical pathways, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-{3-[(2-chlorophenyl)sulfanyl]propanamido}-4,5-dimethylthiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
Ethyl 2-{3-[(2-bromophenyl)sulfanyl]propanamido}-4,5-dimethylthiophene-3-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 2-{3-[(2-methylphenyl)sulfanyl]propanamido}-4,5-dimethylthiophene-3-carboxylate: Similar structure but with a methyl group instead of chlorine.
Ethyl 2-{3-[(2-nitrophenyl)sulfanyl]propanamido}-4,5-dimethylthiophene-3-carboxylate: Similar structure but with a nitro group instead of chlorine.
The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C18H20ClNO3S2 |
|---|---|
Molekulargewicht |
397.9 g/mol |
IUPAC-Name |
ethyl 2-[3-(2-chlorophenyl)sulfanylpropanoylamino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H20ClNO3S2/c1-4-23-18(22)16-11(2)12(3)25-17(16)20-15(21)9-10-24-14-8-6-5-7-13(14)19/h5-8H,4,9-10H2,1-3H3,(H,20,21) |
InChI-Schlüssel |
PEZHFRUNLKVFLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CCSC2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4E)-4-{hydroxy[2-methyl-4-(2-methylpropoxy)phenyl]methylidene}-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B12129579.png)
![methyl 5,6-dibromo-8-methyl-8H-thieno[2,3-b]indole-2-carboxylate](/img/structure/B12129581.png)

![9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12129584.png)
![3-[(2-Chlorophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12129586.png)
![N-(4-bromophenyl)-3-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12129590.png)

![6-[(5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12129599.png)

![propan-2-yl {[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B12129617.png)

![(5Z)-5-(3,4-dichlorobenzylidene)-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12129629.png)


